1-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE
Overview
Description
1-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl sulfonyl group, a furan ring, an oxazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: The synthesis begins with the bromination of phenyl sulfone to form 4-bromophenyl sulfone.
Formation of the Furyl Oxazole Intermediate: The next step involves the reaction of 2-furylcarboxylic acid with an appropriate amine to form the oxazole ring.
Coupling Reaction: The final step involves the coupling of the bromophenyl sulfonyl intermediate with the furyl oxazole intermediate in the presence of a suitable base and catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfides.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases like potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfides.
Scientific Research Applications
1-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenylsulfonyl)piperidine: Similar in structure but lacks the furyl and oxazole rings.
1-(4-Bromophenylsulfonyl)piperidin-4-one: Contains a ketone group instead of the oxazole ring.
Uniqueness
1-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for applications that require precise molecular interactions and properties.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c19-13-6-8-14(9-7-13)26(22,23)17-18(21-10-2-1-3-11-21)25-16(20-17)15-5-4-12-24-15/h4-9,12H,1-3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMUCTOYALELFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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